molecular formula C15H13N B102970 3-Benzyl-1H-indole CAS No. 16886-10-5

3-Benzyl-1H-indole

Cat. No. B102970
CAS RN: 16886-10-5
M. Wt: 207.27 g/mol
InChI Key: HNUYRDWMYRCVNO-UHFFFAOYSA-N
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Description

3-Benzyl-1H-indole is a chemical compound with the linear formula C15H13N . Its molecular weight is 207.278 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-1H-indole consists of a benzene ring and a pyrrole nucleus fused at the 2 and 3 positions . The compound has a linear formula of C15H13N .


Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-1H-indole have been explored in several studies. For example, a study discussed the mechanism of a three-component reaction of Benzyl-1,3 .

Scientific Research Applications

Anti-Proliferative and Anti-Estrogenic Properties

1-Benzyl-indole-3-carbinol, a novel derivative of Indole-3-carbinol, has demonstrated an enhanced potency in inhibiting the proliferation of human breast cancer cells. Its mechanism involves the suppression of estrogen receptor-alpha protein production and the disruption of cell cycle gene interactions, leading to more effective growth arrest of breast cancer cells than either compound alone. This derivative has shown promise as a potent inhibitor of breast cancer proliferation and estrogen responsiveness, indicating its potential as a therapeutic agent for indole-sensitive cancers (Nguyen et al., 2010).

Structural and Chemical Analysis

The structural elucidation and density functional theory (DFT) calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide have highlighted the indole nucleus's significance in molecules with diverse biological properties, such as anti-tumor and anti-inflammatory activities. The study confirms the molecule's interactions and the strength of molecular packing, shedding light on the indole nucleus's role in DNA and protein interactions (Geetha et al., 2019).

Chemical Synthesis and Functionalization

A range of papers have discussed the synthesis and functionalization of indoles, indicating the structure's importance in pharmaceuticals and natural products. Techniques such as C3-benzylation of indoles with benzyl alcohols, triazene-directed C-H annulation for indole synthesis, and reactions on solid supports showcase the versatility and significance of indoles in chemical synthesis. These methods are noteworthy for their high yields, regioselectivity, and operational simplicity, marking the indole nucleus as a key element in the synthesis of biologically active compounds (Di Gregorio et al., 2017; Wang et al., 2013; Iqbal et al., 1988).

Safety And Hazards

Sigma-Aldrich provides 3-Benzyl-1H-indole to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . Other sources suggest avoiding contact with skin and eyes, and using personal protective equipment when handling the compound .

properties

IUPAC Name

3-benzyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUYRDWMYRCVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937559
Record name 3-Benzyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Benzyl-1H-indole

CAS RN

16886-10-5
Record name 3-(Phenylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16886-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16886-10-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC26860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
J Panther, J Rechmann, TJJ Müller - Chemistry of Heterocyclic …, 2016 - Springer
… Here we report in detail on the optimization of the Fischer indolization step with 3-benzyl-1H-indole as the model target compound. Our primary focus within this study is the comparative …
Number of citations: 7 link.springer.com
M Zhao, X Li, X Zhang, Z Shao - Chemistry–An Asian Journal, 2022 - Wiley Online Library
… show that the three PNP pincer manganese catalysts I-III can afford good yields (82-99%) and selectivities (Table 1, entries 1-3) for the formation of desired product 3benzyl-1H-indole (…
Number of citations: 3 onlinelibrary.wiley.com
AE Putra, K Takigawa, H Tanaka, Y Ito… - European Journal of …, 2013 - Wiley Online Library
The regioselective alkylation of indoles with alcohols as alkylating reagents was developed by using Pd/C or RuCl 2 (PPh 3 ) 3 /DPEphos {DPEphos = bis[(2‐diphenylphosphanyl)…
M Kitano, A Kojima, K Nakano, A Miyagishi… - Chemical and …, 1999 - jstage.jst.go.jp
A series of N-(aminoiminomethyl)—1H—indole carboxamide derivatives were synthesized and their inhibitory potencies against the Na+/HJr exchanger were measured. Variation of the …
Number of citations: 22 www.jstage.jst.go.jp
Y Zhu, G Lu, C Cai - Journal of Chemical Research, 2015 - journals.sagepub.com
… As we expected, 3-benzyl1H-indole 3a was isolated in 74% yield when indole 1a reacted with 2 equiv. of benzyl alcohol 2a in the presence of NHC precatalyst A (5 mol% ) under air in …
Number of citations: 6 journals.sagepub.com
F Rusch, JC Schober, M Brasholz - ChemCatChem, 2016 - Wiley Online Library
… 3-Benzyl-1H-indole (20) very cleanly underwent oxidation to 3-benzoyl-1H-indole (21) in a yield of 98 % (Table 1, entry 7). N-Phenyl derivative 22 was converted into ketone 23 in 62 % …
JB Yu, Y Zhang, ZJ Jiang, WK Su - The Journal of Organic …, 2016 - ACS Publications
… Further application of this method to large-scale preparation showed that 10.0 mmol of 2-phenyl-3-benzyl-1H-indole 1a were converted into the corresponding 3aa in a low yield of 55% …
Number of citations: 50 pubs.acs.org
J Zhang, A Bellomo, AD Creamer… - Journal of the …, 2012 - ACS Publications
… (27) 3-Benzyl-1H-indole did not participate in the DCCP with 2a under the optimized … The observed reactivity of 3-benzyl-1H-indole and its N-Boc analogue suggested that 3la was …
Number of citations: 204 pubs.acs.org
P Thanigaimalai, KC Lee, VK Sharma… - Chemical and …, 2011 - jstage.jst.go.jp
Based on the hits, 3, 4-dihydroquinazoline-2-thione (1) and benzimidazole-2-thione (2), a series of indole-2-thione (3) and indole-2-thiol inhibitors (4) of melanogenesis were designed, …
Number of citations: 12 www.jstage.jst.go.jp
T Uppalabat, N Hassa, N Sawektreeratana… - The Journal of …, 2023 - ACS Publications
… on silica gel using EtOAc/hexane as the eluent to afford 3-benzyl-1H-indole. Step II: To a round-bottomed flask charged with 3-benzyl-1H-indole (11.0 mmol, 1.1 equiv), CuI (1.0 mmol, …
Number of citations: 2 pubs.acs.org

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